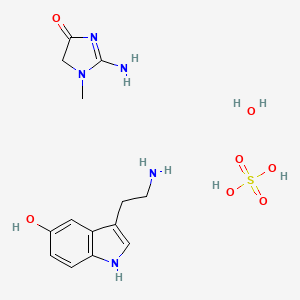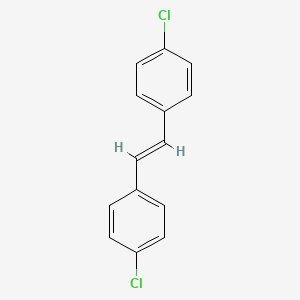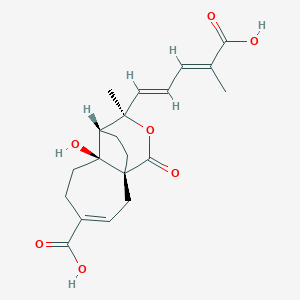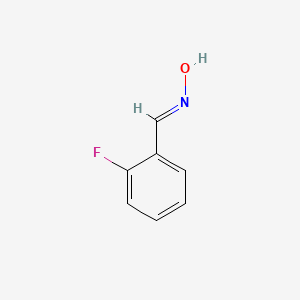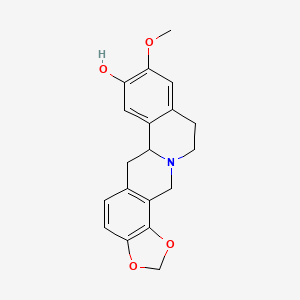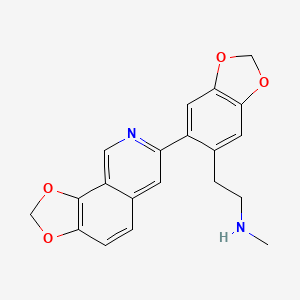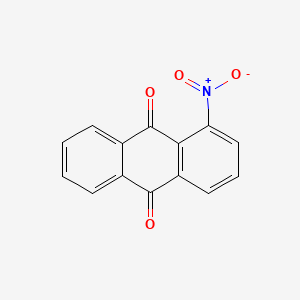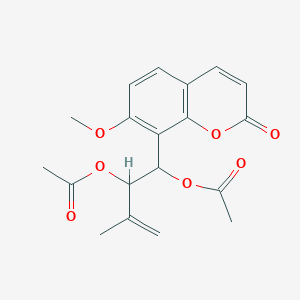
Diacetato de Murrangatina
Descripción general
Descripción
Murrangatin diacetate is a natural product derived from the plant genus Murraya, which belongs to the Rutaceae family . It is a coumarin derivative with the molecular formula C19H20O7 and a molecular weight of 360.4 . This compound has garnered interest due to its potential biological activities, including anti-angiogenic and anti-tumor properties .
Aplicaciones Científicas De Investigación
Murrangatin diacetate has several scientific research applications:
Mecanismo De Acción
Target of Action
Murrangatin diacetate primarily targets the AKT signaling pathway . AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
Murrangatin diacetate interacts with its target by inhibiting the activation of AKT . This inhibition is evidenced by the decrease in AKT phosphorylation at site Ser473 . The compound’s interaction with its targets results in changes in cellular processes, particularly those related to angiogenesis .
Biochemical Pathways
The primary biochemical pathway affected by Murrangatin diacetate is the AKT signaling pathway . By inhibiting the activation of AKT, Murrangatin diacetate disrupts the normal functioning of this pathway, leading to downstream effects such as the suppression of angiogenesis .
Result of Action
The molecular and cellular effects of Murrangatin diacetate’s action include the strong inhibition of the growth of subintestinal vessels in zebrafish embryos and the suppression of tumor conditioned media-induced angiogenic phenotypes . These phenotypes include cell proliferation, cell invasion, cell migration, and tube formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of murrangatin diacetate typically involves the acetylation of murrangatin, a naturally occurring coumarin. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups present in murrangatin.
Industrial Production Methods: Industrial production of murrangatin diacetate may involve the extraction of murrangatin from plant sources followed by chemical modification. The extraction process includes solvent extraction techniques using solvents like chloroform or ethyl acetate . The extracted murrangatin is then subjected to acetylation to produce murrangatin diacetate. The final product is purified using chromatographic techniques to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Murrangatin diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of murrangatin diacetate.
Reduction: Reduction reactions can convert murrangatin diacetate into its reduced forms.
Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated forms of murrangatin .
Comparación Con Compuestos Similares
Murrangatin diacetate is structurally related to other coumarin derivatives such as:
Murrangatin: The parent compound from which murrangatin diacetate is derived.
Murralongin: Another coumarin derivative with similar biological activities.
Umbelliferone: A widely studied coumarin with various pharmacological properties.
Uniqueness: Murrangatin diacetate is unique due to its specific acetylated structure, which enhances its biological activity compared to its parent compound, murrangatin . Its ability to inhibit angiogenesis through the AKT pathway distinguishes it from other coumarin derivatives .
Propiedades
IUPAC Name |
[2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHZTFFWWQEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)
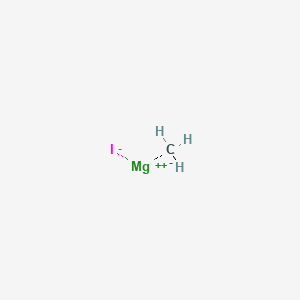
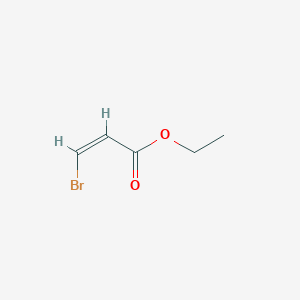
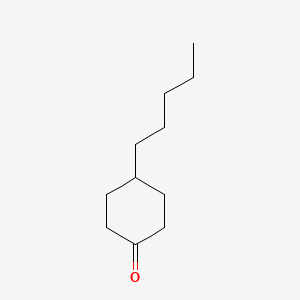
![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)
